![molecular formula C24H23N3O5S B3004317 N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922035-36-7](/img/structure/B3004317.png)
N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor and blocks its activity, thereby modulating the neurotransmission of dopamine, a neurotransmitter that plays a crucial role in motor control, motivation, reward, and the regulation of mood.
Result of Action
By inhibiting the Dopamine D2 receptor, the compound can modulate dopaminergic neurotransmission in the CNS. This can lead to a variety of effects, depending on the specific context and the other signaling pathways involved. For instance, it may have potential therapeutic applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Biologische Aktivität
N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that exhibits significant biological activity, particularly in the realms of antimalarial and anticancer research. Its unique structure combines features of sulfonamides and dibenzo[b,f][1,4]oxazepin derivatives, which are known for their diverse pharmacological properties.
Structural Overview
The compound's structure includes:
- A dibenzo[b,f][1,4]oxazepin core.
- An 8-methyl group and an 11-oxo group that contribute to its chemical reactivity.
- A sulfamoyl group linked to a phenyl ring.
The molecular formula is C22H24N2O3S, with a molecular weight of approximately 396.50 g/mol.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific kinases such as c-Abl tyrosine kinase, which is implicated in certain cancers. Inhibition of this kinase can disrupt signaling pathways that promote tumor growth and survival.
Antimalarial Activity
Compounds similar to this compound have shown promising antimalarial effects. For instance, studies have indicated that derivatives within this class can effectively inhibit the growth of Plasmodium species in vitro.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has demonstrated the ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. Specifically, the inhibition of c-Abl kinase leads to reduced proliferation and increased apoptosis in cancer cells.
In Vitro Studies
A series of in vitro experiments have assessed the cytotoxic effects of this compound on different cancer cell lines. For example:
- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction via c-Abl inhibition |
HeLa | 20.5 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that hydrogen bonding and hydrophobic interactions play crucial roles in its binding affinity to enzymes involved in cancer progression.
Potential Applications
Given its biological activity, this compound holds promise for development as a therapeutic agent against malaria and various cancers. Its unique structural features could inspire further research into related compounds for broader therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit c-Abl tyrosine kinase, which plays a critical role in various cancers. This inhibition disrupts cancer cell proliferation and survival pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Structural analogs have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antimalarial Effects
Another area of interest is the potential antimalarial activity of this compound. Preliminary studies suggest that it may inhibit malaria parasites effectively, similar to other compounds within its structural class .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dibenzo Structure : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Oxidation reactions are employed to introduce the oxo group, while sulfamoyl and isobutyramide moieties are attached through nucleophilic substitution reactions .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-14(2)23(28)25-16-5-8-18(9-6-16)33(30,31)27-17-7-11-21-19(13-17)24(29)26-20-12-15(3)4-10-22(20)32-21/h4-14,27H,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHHLUVESVBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.